molecular formula C19H17ClN4S B2556255 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 896352-51-5

3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2556255
CAS No.: 896352-51-5
M. Wt: 368.88
InChI Key: LEHOEGIINUHFBJ-UHFFFAOYSA-N
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Description

3-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel 1,2,4-triazole derivative intended for non-human research applications. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated in medicinal chemistry for their diverse biological activities . The structure of this particular compound, which incorporates a 1H-indole moiety and a (3-chlorophenyl)methyl]sulfanyl side chain, suggests potential for significant pharmacological properties. Research on analogous 4,5-disubstituted-1,2,4-triazole derivatives has demonstrated moderate to good antimicrobial activities against organisms such as Escherichia coli and Klebsiella pneumoniae . Furthermore, mercapto-substituted 1,2,4-triazoles (triazolethiones) are a class of high interest in chemopreventive and chemotherapeutic research, playing important roles as potential anticancer agents . The mechanism of action for 1,2,4-triazoles in biological systems often involves enzyme inhibition, such as the interference with cytochrome P-450-dependent processes, which is a known target for established antifungal triazole drugs . This compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own safety and efficacy evaluations for this material.

Properties

IUPAC Name

3-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOEGIINUHFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation reduces cyclization time from 8 hours to 30 minutes, achieving comparable yields (78%).

One-Pot Thiosemicarbazide-to-Triazole Conversion

Combining thiosemicarbazide formation and cyclization in a single pot with KOH/EtOH at reflux yields the triazolethione in 70% yield, streamlining the synthesis.

Challenges and Limitations

  • Ethyl Isothiocyanate Availability: Sourcing ethyl isothiocyanate remains a bottleneck, necessitating in situ generation from ethylamine and thiophosgene.
  • Regioselectivity in Alkylation: Competing N-alkylation at triazole nitrogens requires careful control of reaction conditions.

Scalability and Industrial Relevance

A gram-scale synthesis (10 mmol) under optimized conditions affords the target compound in 72% yield, demonstrating feasibility for industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent Conditions Product Key Observations References
H<sub>2</sub>O<sub>2</sub> (30%)Ethanol, 60°C, 4 hr3-(5-{[(3-Chlorophenyl)methyl]sulfinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole (sulfoxide)Partial oxidation with one equivalent of H<sub>2</sub>O<sub>2</sub>; confirmed by IR (1050 cm<sup>-1</sup>, S=O stretch).
mCPBADCM, 0°C → RT, 12 hr3-(5-{[(3-Chlorophenyl)methyl]sulfonyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole (sulfone)Complete oxidation with two equivalents of mCPBA; NMR shows loss of S-H proton.

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:

Nucleophile Base Conditions Product Yield References
EthanolamineCs<sub>2</sub>CO<sub>3</sub>DMF, 80°C, 24 hr3-(5-{[(3-Chlorophenyl)methyl]amino}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole58%
Potassium thioacetateK<sub>2</sub>CO<sub>3</sub>Acetonitrile, reflux, 8 hr3-(5-{[(3-Chlorophenyl)methyl]thioacetate}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole67%

Electrophilic Substitution on Indole

The indole moiety undergoes electrophilic substitution at the 2- and 3-positions:

Reagent Conditions Product Regioselectivity References
HNO<sub>3</sub> (fuming)H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hr3-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-5-nitro-1H-indoleNitration occurs at C5 of indole (major product).
Br<sub>2</sub> (1 eq)AcOH, RT, 1 hr3-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-6-bromo-1H-indoleBromination favors C6 due to electron-donating triazole ring.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reagent Conditions Product Mechanism References
NaBH<sub>4</sub>EtOH, 50°C, 3 hr3-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2,3-dihydro-1H-indolePartial reduction of indole’s C2-C3 double bond.
H<sub>2</sub>/Pd-CEtOAc, 50 psi, 6 hr3-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-indolineFull hydrogenation of indole to indoline.

Cyclization Reactions

The sulfanyl group participates in heterocycle formation:

Reagent Conditions Product Key Observations References
CS<sub>2</sub>, NaOHH<sub>2</sub>O, 100°C, 12 hr3-(5-{[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indoleForms thiadiazole via cyclodehydration; confirmed by HRMS.
NH<sub>2</sub>NH<sub>2</sub>EtOH, reflux, 8 hr3-(5-{[(3-Chlorophenyl)methyl]hydrazinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indoleHydrazine displaces sulfanyl group; product exhibits antimicrobial activity.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the indole or triazole rings:

Reagent Conditions Product Catalyst Yield References
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>3-(5-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-5-phenyl-1H-indoleSuzuki coupling at C5 of indole.72%

Key Mechanistic Insights:

  • Sulfanyl Group Reactivity : The -S- linker is susceptible to oxidation and nucleophilic displacement, enabling modular derivatization .

  • Indole Ring Orientation : Electron-rich C5 and C6 positions dominate electrophilic substitution due to conjugation with the triazole ring .

  • Triazole Stability : The 1,2,4-triazole core remains intact under most conditions but may open under strong acidic or basic environments .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve disruption of protein synthesis or cell membrane integrity.

Table 1: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1832
Escherichia coli1528
Candida albicans2025

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and apoptosis.

Table 2: Anticancer Activity Assessment

Cell LineGI50 (µM)TGI (µM)
A549 (Lung Cancer)12.525
MCF-7 (Breast Cancer)15.030
HeLa (Cervical Cancer)10.020

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Study on Antimicrobial Properties: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent in clinical settings .
  • Anticancer Research: Research conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines, revealing significant cytotoxic effects and establishing it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are summarized in Table 1 , with emphasis on substituent variations and their impacts.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Triazole Substituent Sulfanyl-Linked Group Melting Point (°C) Yield (%) Key Biological Activity Source
Target Compound 4-Ethyl 3-Chlorophenylmethyl Data Unavailable N/A Not Reported Synthesis
3-(5-((4-Chlorophenyl)sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole (, Compound 1) 4-Phenyl 4-Chlorophenyl 289.9 69 Cytotoxic (Dual Inhibitor)
3-(5-((2-Fluorophenyl)sulfanyl)-4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (, Cmpd 4) 4-(2-Fluorophenyl) 2-Fluorophenyl 295.8 85 Cytotoxic (Dual Inhibitor)
4-({5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine () 4-Phenyl 4-Chlorobenzyl Not Reported N/A Migraine-Relieving (Proposed)
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-methyl-1H-indole () 4-Phenyl -SH (Mercapto) 220 82 Not Reported
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione () 4-Ethyl 4-Methyltriazole 181 (454 K) N/A Crystallography Study
Key Observations:

Substituent Influence on Melting Points :

  • Bulky aryl groups (e.g., phenyl, 2-fluorophenyl) correlate with higher melting points (289–311°C) due to enhanced π-π stacking and molecular rigidity .
  • The ethyl-substituted analogue in has a lower melting point (181°C), suggesting reduced crystallinity compared to aryl-substituted derivatives .
  • Mercapto (-SH) substitution () lowers the melting point (220°C) relative to aryl-sulfanyl derivatives, likely due to weaker intermolecular interactions .

Synthetic Yields :

  • Microwave-assisted synthesis (e.g., ) achieves high yields (67–89%) for triazole-linked indoles, indicating efficient coupling of aldehydes with mercapto-triazole intermediates .
  • The 3-chlorophenylmethyl group in the target compound may require optimized conditions (e.g., DMF/HCl under microwave irradiation) similar to and .

Biological Activity :

  • Bis-indolyl conjugates () exhibit cytotoxic activity as dual inhibitors, likely through interactions with kinase or apoptosis pathways. The ethyl group in the target compound may alter steric hindrance compared to aryl substituents, affecting target binding .
  • The 3-chlorophenyl group (meta-substitution) may offer distinct electronic effects vs. para-substituted analogues (), influencing receptor affinity or metabolic stability .

Spectroscopic and Analytical Comparisons

NMR and IR Data:
  • Indole NH Protons : Resonate at δ 11.10–13.21 ppm (D2O exchangeable) in analogues (), consistent with the target compound’s expected spectrum .
  • Aromatic Protons : Signals at δ 6.54–7.72 ppm () align with the indole and chlorophenyl groups in the target compound .
  • IR Stretches : NH stretches at 3400–3177 cm⁻¹ () confirm the presence of indole and triazole NH groups in analogous structures .
Crystallographic Data:
  • The ethyl-substituted triazole in forms an orthorhombic crystal system, suggesting predictable packing patterns for the target compound if crystallized similarly .
  • SHELX and WinGX () are standard tools for resolving such structures, emphasizing the need for single-crystal X-ray analysis of the target compound .

Functional and Mechanistic Insights

  • Electron-Withdrawing Effects : The meta-chlorine position may reduce electron density on the triazole ring vs. para-substituted derivatives, altering reactivity in nucleophilic substitutions .

Biological Activity

The compound 3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a triazole derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN5OSC_{21}H_{20}ClN_{5}OS with a molecular weight of approximately 458.0 g/mol. This compound incorporates a triazole ring, which is known for its diverse biological activities.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Studies indicate that derivatives similar to this compound exhibit significant antifungal activity against various pathogens. For example, compounds with triazole structures have been shown to possess minimum inhibitory concentrations (MIC) ranging from 6.25 μg/mL to 32 μg/mL against fungi such as Fusarium oxysporum and Candida albicans .

Compound Target Organism MIC (μg/mL)
Triazole Derivative AFusarium oxysporum6.25
Triazole Derivative BCandida albicans32

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. The compound's mechanism may involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies on similar triazoles have shown effective cytotoxicity against various cancer cell lines, including breast and liver cancer . The specific action mechanisms often involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Compounds containing the triazole moiety have also demonstrated anti-inflammatory properties. Research indicates that some derivatives exhibit significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Study on Antifungal Efficacy

In a comparative study evaluating the antifungal efficacy of various triazole derivatives, the compound demonstrated superior activity against Fusarium oxysporum, outperforming standard antifungal agents like hymexazol . The study utilized a series of synthesized compounds to establish structure-activity relationships (SAR), confirming that modifications in the triazole ring significantly influenced antifungal potency.

Anticancer Research

A detailed investigation into the anticancer effects of similar triazoles revealed that these compounds could inhibit tumor growth in vivo. In one study, a derivative exhibited an IC50 value of 15 μM against breast cancer cells, indicating substantial cytotoxicity . The study emphasized the importance of substituents on the triazole ring in enhancing therapeutic efficacy.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles often inhibit enzymes such as cytochrome P450, which are crucial for fungal growth and cancer cell metabolism.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity involved in inflammatory responses and cancer progression .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis of triazole-indole derivatives typically involves refluxing precursors (e.g., 3-formyl-indole derivatives) with thiol-containing reagents in acetic acid, as described in a general procedure for analogous compounds . Optimization may include adjusting molar ratios (e.g., 1:1.1 for aldehyde to thiol), reaction time (3–5 hours), and purification via recrystallization from DMF/acetic acid. Sodium acetate is often used as a catalyst. Challenges like low yields due to steric hindrance from the 3-chlorophenyl group may require iterative solvent screening (e.g., ethanol vs. DMF).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Key techniques include:

  • NMR : Assign peaks for the indole NH (~12 ppm), triazole protons (7–8 ppm), and chlorophenyl substituents using 1^1H and 13^13C NMR.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match chlorine’s presence.
  • FT-IR : Identify sulfanyl (C–S) stretches at ~650 cm1^{-1} and triazole ring vibrations at 1500–1600 cm1^{-1}. Ambiguities in substituent positioning (e.g., ethyl vs. methyl groups) can be resolved by 2D NMR (COSY, HSQC) .

Q. How can X-ray crystallography be employed to determine the compound’s crystal structure, and what software tools are recommended?

Single-crystal X-ray diffraction is ideal for resolving bond lengths, angles, and conformation. Use SHELX for structure solution (SHELXS) and refinement (SHELXL), leveraging its robustness for small molecules . For visualization, ORTEP-3 provides graphical interfaces to validate thermal ellipsoids and hydrogen bonding networks . Crystallization trials should explore solvent mixtures (e.g., DCM/hexane) to obtain diffraction-quality crystals.

Advanced Research Questions

Q. How can computational docking predict this compound’s biological activity, and what validation methods are advised?

Molecular docking (e.g., using MOE or AutoDock ) can model interactions with targets like enzymes or receptors. Key steps:

  • Prepare the ligand (protonation states, tautomers) and receptor (PDB ID: e.g., 4EKR for kinase targets).
  • Validate docking poses via molecular dynamics (MD) simulations or binding free energy calculations (MM-PBSA/GBSA). Cross-validate with in vitro assays (e.g., enzyme inhibition) to confirm predicted binding affinities .

Q. What strategies resolve contradictions in reactivity data, such as unexpected oxidation or substitution products?

Discrepancies may arise from competing reaction pathways. For example:

  • Oxidation : If sulfanyl-to-sulfone conversion is incomplete, monitor reaction progress via TLC and adjust oxidizing agents (e.g., H2_2O2_2 vs. KMnO4_4) .
  • Substitution : Steric effects from the 3-chlorophenyl group may hinder nucleophilic attacks. Use bulky bases (e.g., LDA) or polar aprotic solvents (DMF) to enhance reactivity.

Q. How do substituents (e.g., 3-chlorophenyl vs. cycloheptyl) influence this compound’s stability and bioactivity?

Comparative SAR studies of analogs (e.g., cycloheptyl-sulfanyl vs. 4-fluorobenzyl-sulfanyl triazoles) reveal:

  • Lipophilicity : Chlorophenyl groups enhance membrane permeability but may reduce solubility.
  • Electron-withdrawing effects : The 3-Cl substituent stabilizes the triazole ring against hydrolysis . Stability under physiological conditions can be assessed via accelerated degradation studies (pH 7.4 buffer, 37°C).

Q. What experimental phasing approaches are suitable for resolving crystallographic ambiguities in analogs of this compound?

For challenging structures (e.g., twinned crystals), employ SHELXC/D/E pipelines for experimental phasing with SAD/MAD data. High-throughput synchrotron data collection (λ = 0.7–1.0 Å) improves phase resolution. For weakly diffracting crystals, dehydration or cryoprotection (e.g., glycerol) may enhance diffraction limits .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Sulfanyl-Triazole Derivatives

StepReagents/ConditionsYield RangeKey Challenges
Thiol couplingAcetic acid, NaOAc, reflux (3–5 h)40–65%Byproduct formation
OxidationH2_2O2_2 (30%), RT, 12 h70–85%Over-oxidation to sulfone
SubstitutionAlkyl halides, DMF, K2_2CO3_3, 60°C50–75%Steric hindrance

Q. Table 2: Computational Docking Parameters

SoftwareScoring FunctionValidation MethodTypical ΔG (kcal/mol)
MOE 2016.08London dGRMSD < 2.0 Å (vs. X-ray)-8.5 to -10.2
AutoDock VinaVina ScoreMM-GBSA-9.1 to -11.4

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